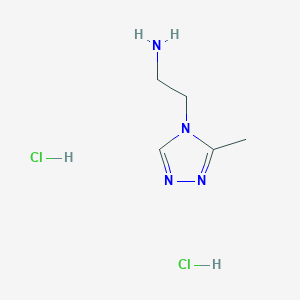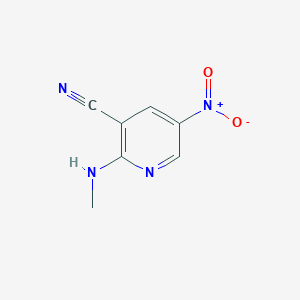
Methyl 2-amino-2-(4-methoxyphenyl)propanoate
Vue d'ensemble
Description
“Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is a chemical compound with the CAS Number: 1178066-89-1 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 2- (4-methoxyphenyl)propanoate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
1. Sorption to Soil and Minerals Research has highlighted the sorption characteristics of various phenoxy herbicides, including compounds structurally related to methyl 2-amino-2-(4-methoxyphenyl)propanoate, to different soil types, organic matter, and minerals. The study emphasizes the significance of soil parameters such as pH, organic carbon content, and iron oxides in understanding the sorption process, suggesting implications for environmental fate and mobility of similar compounds (Werner, Garratt, & Pigott, 2012).
2. Methionine Bioefficacy Methyl 2-amino-2-(4-methoxyphenyl)propanoate's structural resemblance to compounds involved in methionine bioefficacy studies, such as HMTBA and DL-Methionine, suggests potential relevance in amino acid metabolism and nutritional research. These studies explore the chemical, metabolic, and nutritional aspects of methionine sources, which could hint at applications in animal nutrition and growth promotion (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
3. Neuroprotective and Anti-carcinogenic Effects Research on estrogenic compounds and their metabolites, such as 2-methoxyestradiol derived from estrogen metabolism, suggests potential neuroprotective and anti-carcinogenic applications. These findings point towards the exploration of similar compounds for their effects on estrogen-induced cancers and neurological protection (Zhu & Conney, 1998).
4. Amino Acid Regulation in Humans Investigations into amino acids and their role in regulating methyl balance in humans provide insights into the metabolic pathways essential for methylation reactions, which are crucial for DNA synthesis, repair, and epigenetic regulation. These studies could inform the development of therapeutic strategies targeting amino acid metabolism for disease treatment and prevention (Brosnan, da Silva, & Brosnan, 2007).
5. Environmental Estrogenic Activities The environmental impact and estrogenic activities of chemicals like methoxychlor, which undergoes metabolic conversion to an active estrogenic form, underscore the importance of evaluating similar compounds for their potential effects on reproductive health and development. Such research is crucial for assessing environmental risks associated with exposure to estrogenic chemicals (Cummings, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGDZRQOZUPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-methoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)





![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)



![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)